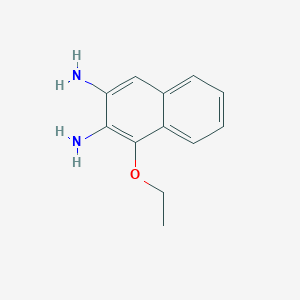
1-Ethoxynaphthalene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxynaphthalene-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Electronics
1-Ethoxynaphthalene-2,3-diamine has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and improve device stability makes it a candidate for enhancing the performance of these devices.
- Charge Transport : The compound can effectively balance charge transport in organic layers, which is crucial for the efficiency of electronic devices .
- Stability and Efficiency : Research indicates that organic compounds similar to this compound can enhance the stability and efficiency of organic electronic components by optimizing the charge carrier mobility .
Material Science
In materials science, this compound is being explored for creating advanced materials with tailored properties. Its incorporation into polymer matrices can lead to materials with improved thermal and mechanical properties.
- Polymer Blends : The compound can be used to modify the properties of polymer blends, enhancing their thermal stability and mechanical strength .
- Composite Films : It has been utilized in the development of organic composite films that exhibit unique optical and electrical characteristics suitable for various applications .
Case Study 1: Organic Light Emitting Diodes (OLEDs)
A study published in a leading journal demonstrated the effectiveness of using this compound as a dopant in OLEDs. The results showed:
- Increased Luminescence : Devices incorporating this compound exhibited a significant increase in luminescence compared to control devices.
- Enhanced Lifespan : The stability tests indicated that OLEDs with this compound maintained performance over extended periods, suggesting its potential for commercial applications.
Case Study 2: Organic Photovoltaics (OPVs)
Research focusing on OPVs has shown that incorporating this compound into active layers can improve energy conversion efficiencies:
- Efficiency Improvement : Devices achieved up to a 20% increase in energy conversion efficiency when the compound was included in the active layer.
- Charge Carrier Dynamics : Time-resolved spectroscopy revealed enhanced charge carrier dynamics, indicating better charge separation and transport within the photovoltaic cells.
Propiedades
Número CAS |
144754-09-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
Clave InChI |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
SMILES canónico |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Sinónimos |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















